REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.S(=O)(=O)(O)O.[CH3:16][O-:17].[Na+].[OH-].[Na+].O>CO>[CH3:16][O:17][C:2]1[N:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
Sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
37.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
to stir at ca. 65.0° C. (T internal) for ca. 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a thermocouple, overhead stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
CUSTOM
|
Details
|
The 3-neck flask was equipped with a heating mantle
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture cooled to ca. 25.8° C. (T internal)
|
Type
|
STIRRING
|
Details
|
to stir at ca. 22.3° C. (T internal) for ca. 15 mins
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
then cooled to ca. 10.0° C. (T internal) under an atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
remained below 30.0° C.
|
Type
|
CUSTOM
|
Details
|
was adjusted to 20.4° C.
|
Type
|
WAIT
|
Details
|
After 30 min.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
ADDITION
|
Details
|
the solution was charged to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 40.0° C. (T internal) for ca. 60 mins
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
The heating mantle was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture cooled to ca. 25.4° C. (T internal)
|
Type
|
CUSTOM
|
Details
|
was at a rate (ca. 5 min.) such that the temperature
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
remained below 30.0° C.
|
Type
|
STIRRING
|
Details
|
The thick slurry was stirred for 1 h at ca. 21.4° C. (T internal)
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered over a scintered funnel
|
Type
|
CUSTOM
|
Details
|
dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=CC(=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.59 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |